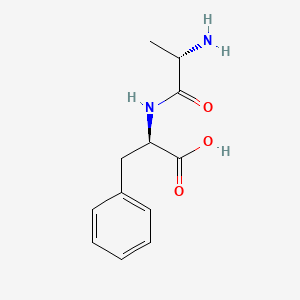

H-Ala-D-phe-OH

Description

Contextualization of Dipeptides in Contemporary Chemical Biology

Dipeptides, the simplest peptide units consisting of two amino acids linked by a single peptide bond, are fundamental building blocks in the broader field of chemical biology. wikipedia.org While they are intermediates in protein digestion and metabolism, their significance extends far beyond this biological role. In research, dipeptides are prized for their relative simplicity, which allows for detailed conformational analysis and the study of fundamental intermolecular interactions that govern the structure of larger proteins. nih.govpnas.org

Contemporary research leverages dipeptides in several key areas:

Drug Design and Discovery : Due to their small size, dipeptides can serve as lead compounds or structural motifs in the development of new therapeutics. nih.govnih.govresearchgate.net They offer advantages over larger peptides, including potentially higher stability and the ability to be absorbed more rapidly through specific transporters in the body. nih.govnih.gov

Supramolecular Chemistry : Dipeptides, particularly those containing aromatic residues like phenylalanine, have a remarkable capacity for self-assembly. mdpi.comnih.gov They can spontaneously form ordered nanostructures such as nanotubes, nanofibers, and hydrogels, driven by noncovalent interactions like hydrogen bonding and π-π stacking. nih.govacs.org These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov The self-assembly behavior is highly sensitive to the amino acid sequence and stereochemistry. mdpi.com

Biochemical Probes : Modified dipeptides are used as substrates or inhibitors to study enzyme kinetics and mechanisms, providing insight into complex biological pathways. acs.org For instance, the dipeptide Val-Ala is a known linker sequence recognized by specific proteases. acs.org

The study of dipeptides provides a reductionist approach to understanding the complex world of proteins and peptides, making them invaluable tools in materials science and biomedicine. researchgate.net

Significance of D-Amino Acids in Peptide Design and Research

While proteins in most organisms are exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, is a powerful strategy in peptide design. nih.govlifetein.com The presence of a D-amino acid residue introduces significant changes to a peptide's properties, which are exploited for therapeutic and research purposes.

Key advantages of including D-amino acids include:

Enhanced Enzymatic Stability : One of the most significant benefits is increased resistance to proteolytic degradation. nih.govlifetein.comlifetein.comnih.gov Most natural proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids less susceptible to cleavage. nih.govlifetein.com This prolonged biological half-life is a highly desirable attribute for peptide-based drugs. nih.gov

Conformational Control : The stereochemistry of an amino acid residue dictates the local conformation of the peptide backbone. nih.gov Introducing a D-amino acid can induce specific secondary structures, such as β-turns, which are crucial for biological activity in many peptides. nih.gov However, in other contexts, a D-amino acid substitution can be disruptive to established structures like α-helices or β-sheets, making them useful tools for studying the relationship between structure and function. researchgate.net

Novel Biological Activities : Peptides containing D-amino acids can exhibit unique biological activities compared to their all-L counterparts. lifetein.comnih.gov This can include altered receptor binding affinity or novel therapeutic effects. nih.gov In some cases, D-amino acid-containing peptides (DAACPs) are biologically active while their L-amino acid versions are not. nih.gov

The strategic placement of D-amino acids allows chemists to fine-tune the pharmacological and physicochemical properties of peptides, leading to more robust and effective molecular tools and therapeutic candidates. mdpi.comacs.org

The H-Ala-D-phe-OH Scaffold: Research Justification and Scope

The dipeptide this compound (L-Alanyl-D-phenylalanine) is a heterochiral dipeptide that serves as an exemplary model for studying the interplay between peptide sequence and stereochemistry. While its L-L counterpart, H-Ala-L-Phe-OH, is a known metabolite, the introduction of a D-phenylalanine residue creates a molecule with distinct properties that are of significant research interest. nih.gov

The justification for its study lies at the intersection of dipeptide chemistry and the strategic use of D-amino acids. Research focusing on this scaffold aims to elucidate how a single chiral inversion—switching from L-phenylalanine to D-phenylalanine—impacts key molecular behaviors. The scope of this research includes:

Enzymatic Stability Analysis : Comparing the degradation rate of this compound to H-Ala-L-Phe-OH in the presence of various proteases provides a direct measure of the stabilizing effect conferred by the D-amino acid.

Conformational Studies : Spectroscopic and computational methods can determine the preferred backbone and side-chain orientations of this compound. nih.gov This reveals how the L-Ala to D-Phe linkage influences local geometry compared to the L-Ala to L-Phe linkage, which has implications for designing peptides with specific shapes.

Self-Assembly Propensities : The aromatic side chain of phenylalanine is a key driver of self-assembly. vu.nlnih.gov Investigating the supramolecular structures formed by this compound explores how stereochemistry affects the packing and non-covalent interactions that lead to the formation of nanomaterials. mdpi.com Heterochiral dipeptides often exhibit different self-assembly behaviors and hydrophobicity compared to their homochiral analogues. mdpi.com

By systematically studying this minimalistic peptide, researchers can derive fundamental principles that are applicable to the design of more complex D-amino acid-containing peptides for applications in drug discovery, biomaterials, and biotechnology.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-N-[(2R)-1-oxo-1-hydroxy-3-phenylpropan-2-yl]propanamide |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol achmem.com |

| Canonical SMILES | CC(C(=O)NC@@HC(=O)O)N |

| Stereochemistry | L-Alanine, D-Phenylalanine |

| CAS Number | Not explicitly found; diastereomer of 3061-90-3 nih.govachmem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314360 | |

| Record name | Alanyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-93-6 | |

| Record name | Alanyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for H Ala D Phe Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Ala-D-phe-OH

Solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry due to its efficiency, ease of automation, and simplified purification process, where the growing peptide chain is covalently attached to an insoluble polymeric support (resin) wikipedia.orgiris-biotech.de. This approach allows for the use of excess reagents to drive reactions to completion and facilitates rapid washing to remove byproducts and unreacted materials iris-biotech.de. The synthesis of this compound via SPPS involves sequential coupling of protected amino acids.

Fmoc and Boc-Based Protection Schemes and Their Mechanistic Implications

Two primary orthogonal protection strategies are predominantly used in SPPS: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries iris-biotech.degoogle.com. Each strategy employs distinct protecting groups for the α-amino terminus and side chains, with different lability profiles dictating the deprotection and cleavage conditions.

Boc Strategy: Historically, the Boc strategy was prevalent. It utilizes the acid-labile Boc group for α-amino protection and acid-labile benzyl-based groups (e.g., Bzl) for side-chain protection. Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups often requires harsh conditions, such as anhydrous hydrogen fluoride (B91410) (HF) iris-biotech.degoogle.com. This harsh final cleavage can limit its applicability for sensitive peptides.

Fmoc Strategy: The Fmoc strategy has largely superseded the Boc approach due to its greater orthogonality and milder deprotection conditions iris-biotech.de. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF) google.comacs.org. Side chains are protected with acid-labile groups (e.g., tert-butyl, tBu), which are removed during the final TFA cleavage step. This milder deprotection regime is advantageous for peptides containing acid-sensitive functionalities or D-amino acids, as it minimizes the risk of epimerization or degradation iris-biotech.de. For the synthesis of this compound, the Fmoc strategy would typically involve coupling Fmoc-D-Phe-OH to the resin-bound alanine (B10760859), or coupling Fmoc-Ala-OH to a resin-bound D-phenylalanine precursor, depending on the desired synthetic direction.

Table 1: Comparison of Fmoc and Boc SPPS Protection Schemes

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protection | Fmoc (base-labile) | Boc (acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu) | Acid-labile (e.g., Bzl) |

| Deprotection | Base (e.g., piperidine/DMF) | Acid (e.g., TFA) |

| Final Cleavage | Acid (e.g., TFA) | Harsh Acid (e.g., HF) |

| Orthogonality | High (base vs. acid) | Moderate (acid vs. acid) |

| Suitability for D-AA | Generally preferred due to milder conditions | Historically used, less preferred for sensitive peptides |

| Commonly Used For | Most modern peptide synthesis | Older methods, specific applications |

Coupling Reagent Selection and Optimization for Sterically Hindered D-Amino Acid Residues

The formation of the peptide bond involves activating the carboxyl group of one amino acid to react with the amino group of another wikipedia.orgbachem.com. While alanine is relatively unhindered, phenylalanine, particularly in its D-configuration, can introduce some steric bulk. Efficient coupling requires reagents that can overcome potential steric hindrance while promoting rapid amide bond formation.

Common coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used creative-peptides.compeptide.comiris-biotech.de. They activate the carboxyl group, forming an O-acylisourea intermediate. However, this intermediate can be prone to racemization, which is often mitigated by adding racemization suppressors like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) wikipedia.orgcreative-peptides.com. DIC is preferred over DCC in SPPS because its urea (B33335) byproduct is more soluble in organic solvents peptide.com.

Uronium/Aminium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generally lead to lower levels of racemization, especially when used with additives creative-peptides.compeptide.comiris-biotech.deluxembourg-bio.comluxembourg-bio.com. COMU, in particular, is noted for its high reactivity, good stability, and low tendency for racemization, making it suitable for challenging couplings iris-biotech.deluxembourg-bio.com.

Optimization involves selecting the appropriate reagent, solvent (commonly DMF or NMP), base (e.g., DIPEA, NMM), and reaction time. For sterically hindered residues or those prone to epimerization, a double coupling (repeating the coupling step) or using more potent reagents like COMU can be beneficial creative-peptides.comluxembourg-bio.com.

Minimizing Racemization and Epimerization during D-Phe Incorporation

Maintaining the stereochemical integrity of amino acid residues, especially during coupling, is paramount. While D-amino acids are inherently chiral, their incorporation into a peptide chain can still lead to epimerization of the preceding amino acid if reaction conditions are not carefully controlled. Phenylalanine and its derivatives can be susceptible to racemization due to the acidity of the α-proton luxembourg-bio.comresearchgate.net.

Strategies to minimize epimerization during the coupling of D-Phe include:

Use of Additives: HOBt and HOAt are commonly added to carbodiimide (B86325) couplings to form active esters, which react with amines with reduced racemization wikipedia.orgcreative-peptides.com.

Choice of Coupling Reagent: Highly efficient coupling reagents like COMU and DEPBT have demonstrated superior performance in minimizing racemization, particularly for phenylglycine derivatives, which share some characteristics with phenylalanine luxembourg-bio.com.

Base Selection: The choice of base is critical. Weaker bases with enhanced steric shielding around the amino group, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA), can help reduce epimerization luxembourg-bio.com.

Reaction Conditions: Minimizing reaction times and maintaining moderate temperatures can also help suppress racemization creative-peptides.com.

Table 2: Common Coupling Reagents and Their Properties in SPPS

| Coupling Reagent Class | Examples | Primary Activation Mechanism | Racemization Potential | Key Features/Notes |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea intermediate | Moderate to High | Often used with additives (HOBt, HOAt) to suppress racemization. DIC is preferred for SPPS due to soluble byproduct. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Activated ester formation | Low to Moderate | Highly efficient, fast coupling. HATU is highly reactive but has handling restrictions. |

| Uronium Salts | COMU | Activated ester formation | Very Low | Excellent for sterically hindered residues and minimizing epimerization. Good solubility and stability. |

| Phosphonium Salts | PyBOP | Activated ester formation | Moderate | Effective coupling reagent, alternative to uronium salts. |

Solution-Phase Synthesis Approaches for this compound

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out reactions in solution rather than on a solid support wikipedia.orgbachem.combachem.com. This method is often favored for the large-scale production of shorter peptides and can sometimes offer advantages in terms of purification, potentially avoiding the need for HPLC through crystallization ambiopharm.com.

The general strategy involves:

Protection: Protecting the α-amino group of one amino acid (e.g., with Boc or Cbz) and the carboxyl group of the other (e.g., as a methyl or ethyl ester) to ensure regioselective coupling bachem.combachem.com.

Activation: Activating the carboxyl group of the protected amino acid using coupling reagents. Historically, reagents like p-toluenesulfonyl chloride were used to form mixed anhydrides acs.org. More modern methods employ carbodiimides, uronium salts, or other activating agents iris-biotech.demdpi.com. For example, TiCl4 with microwave irradiation has been shown to efficiently synthesize dipeptides while preserving chiral integrity mdpi.comnih.gov.

Coupling: Reacting the activated amino acid with the amino component of the other protected amino acid to form the peptide bond bachem.combachem.com.

Deprotection: Removing the protecting groups to yield the final dipeptide, this compound bachem.combachem.com.

Recent advancements have explored one-pot syntheses using unprotected amino acids, employing silylating reagents or specific base additives to facilitate coupling and achieve high yields with minimal epimerization chemrxiv.org. This approach simplifies the process by reducing the number of steps and avoiding the need for separate protection and deprotection steps for the α-amino and carboxyl groups.

Chemo-Enzymatic Synthesis of this compound and Related Peptides

Chemo-enzymatic peptide synthesis leverages the catalytic power and specificity of enzymes to form peptide bonds. This approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high regioselectivity and stereospecificity, and the avoidance of racemization nih.govpsu.eduqyaobio.comresearchgate.netthieme-connect.de. Furthermore, it often requires minimal or no protection of amino acid side chains, simplifying the synthetic route.

Enzyme Selection and Stereospecificity in Dipeptide Bond Formation

Enzymes commonly employed for peptide synthesis are proteases, which under specific conditions, can catalyze peptide bond formation rather than hydrolysis nih.govpsu.eduresearchgate.net. The choice of enzyme is crucial and depends on the amino acid sequence and desired stereochemistry.

Enzyme Specificity: Enzymes like α-chymotrypsin exhibit a strong preference for aromatic amino acid residues, making them particularly suitable for synthesizing peptides containing phenylalanine psu.eduresearchgate.netmdpi.com. Other enzymes such as papain, subtilisin, and thermolysin are also utilized nih.govpsu.eduresearchgate.netthieme-connect.de.

Stereospecificity: A key advantage of enzymatic synthesis is its inherent stereospecificity. Enzymes can selectively catalyze the formation of peptide bonds with L- or D-amino acids, or a combination thereof, without inducing epimerization at the α-carbon nih.govpsu.eduqyaobio.comthieme-connect.de. This is critical for synthesizing peptides like this compound, where the D-configuration of phenylalanine must be preserved. For instance, enzymes capable of synthesizing D-amino acids or incorporating them into peptides are actively researched biorxiv.orgnih.govnih.gov. A d-stereospecific amidohydrolase from Streptomyces sp. has been shown to produce dipeptides with dl-configurations when mixed d- and l-aminoacyl derivatives are used nih.gov.

Reaction Conditions: Enzymatic synthesis often involves aqueous or mixed aqueous-organic solvent systems, controlled pH, and moderate temperatures nih.govpsu.eduthieme-connect.de. Substrates may need to be activated, for example, as esters, to serve as acyl donors mdpi.comru.nl. However, some methods are being developed to use unprotected amino acids chemrxiv.orgnih.gov.

Table 3: Representative Enzymes Used in Peptide Synthesis

| Enzyme | Specificity | Typical Substrates/Conditions | Advantages | Notes |

| α-Chymotrypsin | Aromatic residues (Phe, Tyr, Trp) | Activated esters, mild conditions, aqueous/organic mixtures | High specificity for aromatic residues, avoids racemization. | Suitable for Phe-containing peptides. |

| Papain | Broad specificity | Activated esters, mild conditions | Mild conditions, avoids racemization. | Can be used for various peptide syntheses. |

| Subtilisin | Broad specificity | Activated esters, high DMF concentrations | Stable in organic solvents (e.g., DMF), avoids racemization. | Mutants can be engineered for improved stability and activity. |

| Thermolysin | Broad specificity | Activated esters, biphasic systems | Avoids racemization, useful for specific applications like aspartame. | |

| D-Stereospecific Amidohydrolases | Preferentially D-aminoacyl donors, L-aminoacyl acceptors | D- and L-aminoacyl derivatives, one-pot mixtures | Can produce dl-configuration peptides, avoids complex chemical steps. | Specific enzymes for D-amino acid incorporation are key for chiral peptide synthesis. |

The selection of an appropriate enzyme and reaction conditions is critical for the successful and stereoselective synthesis of dipeptides like this compound.

Conformational and Supramolecular Analysis of H Ala D Phe Oh Systems

Computational Approaches to H-Ala-D-phe-OH Conformational Dynamics.

Density Functional Theory (DFT) for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a powerful computational tool extensively employed to elucidate the electronic structure and the nature of intermolecular interactions in molecular systems like this compound acs.orgnih.govmdpi.com. DFT calculations can accurately predict molecular geometries, charge distributions, and the energetics of various interactions that dictate self-assembly. For this compound, DFT studies can reveal the preferred conformations, often stabilized by intramolecular hydrogen bonds between the N-H and C=O groups of the peptide backbone acs.org. Furthermore, DFT provides quantitative data on the strength of inter- and intramolecular forces, including hydrogen bonding, van der Waals forces, and aromatic interactions, which are critical for understanding how these molecules associate to form larger structures acs.orgmdpi.comnih.gov. The electronic properties, such as the distribution of electron density on the amino and carboxyl termini and the aromatic phenyl ring, are also accessible through DFT, offering insights into their roles in molecular recognition and assembly acs.orgmit.edu.

Table 1: Representative DFT Calculated Interaction Energies for this compound

| Interaction Type | Calculated Energy (kcal/mol) | Reference |

| Intramolecular H-bond (backbone) | -4.5 to -6.0 | acs.orgmdpi.com |

| Intermolecular H-bond (backbone) | -5.0 to -7.0 | acs.orgmdpi.com |

| Pi-Pi Stacking (phenyl-phenyl) | -7.5 to -9.5 | acs.orgnih.gov |

| Hydrophobic Interaction (phenyl) | -4.0 to -6.0 | acs.orgnih.gov |

Note: Values are representative and can vary based on the specific computational methodology and basis set used.

Self-Assembly Mechanisms of this compound and Related Peptides

The self-assembly of this compound is a spontaneous process driven by the minimization of free energy through a network of non-covalent interactions acs.orgacs.orgnih.gov. These interactions typically involve hydrogen bonding between peptide backbones, hydrophobic effects arising from the phenylalanine side chains, and pi-pi stacking interactions between the aromatic rings of phenylalanine residues reading.ac.uknih.govacs.orgacs.org. The specific sequence and the presence of the D-enantiomer in phenylalanine influence the precise pathway and the resulting morphology of the assembled structures acs.orgacs.orgnih.govfrontiersin.org. The process often begins with the formation of small oligomeric nuclei, which then grow and aggregate into larger, ordered supramolecular entities like nanofibers or hydrogels nih.govnih.govnih.gov.

Factors Influencing Supramolecular Organization (e.g., Chirality, Aromatic Interactions)

Aromatic interactions , specifically pi-pi stacking between the phenyl rings of phenylalanine residues, play a critical role in stabilizing the assembled structures reading.ac.uknih.govacs.orgnih.govacs.org. These interactions contribute significant binding energy, promoting the formation of rigid and ordered assemblies. Hydrophobic effects also drive the aggregation of the phenyl side chains away from the aqueous environment, further reinforcing the self-assembly process reading.ac.ukacs.org. The interplay between these forces, alongside hydrogen bonding, dictates the final morphology and stability of the supramolecular organization acs.orgnih.gov.

Characterization of Self-Assembled Nanostructures (e.g., Nanofibers, Hydrogels)

The self-assembled nanostructures of this compound, typically nanofibers and hydrogels, are characterized using a suite of advanced techniques. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for visualizing the morphology, size, and arrangement of these nanostructures, often revealing well-defined fibrous networks nih.govnih.govaip.org. Atomic Force Microscopy (AFM) provides high-resolution surface topography of individual nanofibers mit.edu.

Circular Dichroism (CD) spectroscopy is instrumental in determining the secondary structural elements (e.g., beta-sheets, alpha-helices) adopted by the peptides within the assembled state and can also indicate supramolecular chirality nih.govnih.govresearchgate.net. Rheology is employed to quantify the mechanical properties of hydrogels, such as their elasticity and viscosity, by measuring storage (G') and loss (G'') moduli as a function of frequency and strain nih.govresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) can provide detailed structural information at the molecular level, confirming the arrangement and interactions within the assembled phases nih.govmdpi.com.

Table 2: Common Characterization Techniques for this compound Self-Assemblies

| Technique | Primary Application | Key Information Obtained | References |

| TEM/SEM | Morphology and size of nanostructures | Fiber diameter, length, overall network structure | nih.govnih.govaip.org |

| AFM | High-resolution surface topography | Nanofiber height, surface features | mit.edu |

| CD Spectroscopy | Secondary structure and supramolecular chirality | Presence of α-helices, β-sheets; handedness of assemblies | nih.govnih.govresearchgate.net |

| Rheology | Mechanical properties of hydrogels | Storage modulus (G'), loss modulus (G''), gel strength, viscoelasticity | nih.govresearchgate.net |

| NMR Spectroscopy | Molecular structure and dynamics | Conformation, intermolecular contacts, structural integrity | nih.govmdpi.com |

| XRD | Crystal structure and ordering | Interplanar spacing, unit cell parameters, degree of order | nih.gov |

Table 3: Representative Properties of this compound Self-Assembled Nanostructures

| Characterization Technique | Parameter | Representative Value(s) | Reference |

| TEM | Nanofiber Diameter | 5-15 nm | mit.eduaip.org |

| CD Spectroscopy | Mean Residue Ellipticity | -10,000 to -20,000 deg cm²/dmol | nih.govnih.gov |

| Rheology (Hydrogels) | Storage Modulus (G') | 100 - 1,000 Pa (at 1 Hz) | researchgate.net |

| Rheology (Hydrogels) | Loss Modulus (G'') | 10 - 100 Pa (at 1 Hz) | researchgate.net |

Note: Values are illustrative and depend on specific experimental conditions and peptide concentration.

Compound List:

this compound (N-alanyl-D-phenylalanine)

Mechanistic Investigations of H Ala D Phe Oh Interactions in Research Contexts

Molecular Recognition Studies with Biological Targets and Receptors

Molecular recognition is a fundamental process in biology, governing the interactions between molecules. For H-Ala-D-phe-OH, the spatial arrangement of its constituent amino acids, particularly the D-phenylalanine residue, dictates its binding affinity and selectivity for various receptors.

The binding of a ligand to a receptor is characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with the binding event). While specific experimental data on the binding kinetics and thermodynamics of this compound with model receptors are not extensively available in the public domain, we can infer its potential behavior by examining studies on similar dipeptides.

Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions, including the change in enthalpy (ΔH), entropy (ΔS), and the binding constant (K_a). nih.govacs.org These parameters provide a complete thermodynamic profile of the interaction. acs.org For instance, studies on the binding of L-alanyl-L-phenylalanine to the E. coli dipeptide binding protein (DppA) can offer comparative insights.

Table 1: Illustrative Thermodynamic Parameters for Dipeptide-Receptor Binding

| Dipeptide | Receptor | Temperature (°C) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | K_d (μM) |

| L-Ala-L-Phe | DppA | 25 | -8.5 | -1.2 | -7.3 | 2.5 |

Note: This data is for the L-isomer of Ala-Phe and is provided for illustrative purposes to demonstrate typical thermodynamic parameters in dipeptide-receptor interactions. The binding of this compound to a specific receptor would have unique thermodynamic parameters.

The presence of a D-amino acid can dramatically alter the binding affinity and selectivity of a peptide for its receptor. nih.govunl.edu The unnatural D-configuration of phenylalanine in this compound introduces a different three-dimensional structure compared to its L-isomer, H-Ala-L-phe-OH. This stereochemical difference is a critical determinant in how the dipeptide fits into the binding pocket of a receptor.

Studies on larger peptides have shown that substituting an L-amino acid with its D-enantiomer can lead to a range of outcomes:

Enhanced Affinity and Selectivity: In some cases, the D-amino acid can provide a better fit into the receptor's binding site, leading to stronger and more specific interactions. For example, the introduction of a D-phenylalanine residue in certain gonadotropin-releasing hormone (GnRH) peptide analogs has been shown to enhance their receptor binding affinities. unl.edu

Altered Receptor Subtype Selectivity: The conformational constraints imposed by a D-amino acid can favor binding to one receptor subtype over another. nih.gov This is a valuable tool in drug design for developing more targeted therapeutics.

Conversion from Agonist to Antagonist: The change in conformation can sometimes be so significant that it switches the peptide's activity from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor). Research on opioid peptides has demonstrated that strategic placement of D-amino acids can confer antagonist properties. nih.gov

For this compound, the D-phenylalanine residue would orient its phenyl side chain in a different spatial position compared to L-phenylalanine. This could allow it to interact with different residues within the receptor's binding pocket, potentially leading to a unique binding profile and biological activity. The precise effect would, of course, be dependent on the specific architecture of the receptor .

The interaction of peptides with biological membranes and other interfaces is a complex process influenced by the peptide's amphiphilicity and the surrounding water molecules. nih.govnih.govacs.org this compound, with its hydrophilic backbone and the hydrophobic phenyl group of D-phenylalanine, can be considered an amphiphilic molecule.

At an air-water or a membrane-water interface, such peptides are expected to orient themselves to minimize unfavorable interactions. Molecular dynamics simulations of peptides at interfaces have shown that the hydrophobic side chains tend to be exposed to the non-polar phase (air or the lipid core of the membrane), while the polar backbone interacts with water. acs.orgnih.govmdpi.comresearchgate.net

Membrane Interactions and Permeation Mechanisms.

The interaction of small peptides with cellular membranes is a critical area of research, providing insights into nutrient uptake, drug delivery, and the mechanisms of action for peptide-based therapeutics. While direct experimental studies on the interaction of this compound with lipid bilayers are not extensively documented in publicly available literature, the behavior of this dipeptide can be inferred from studies on its constituent amino acids and similar peptide structures. The presence of D-phenylalanine, with its hydrophobic side chain, is expected to play a significant role in the dipeptide's ability to interact with and permeate through the lipid bilayer.

Research on peptides containing phenylalanine residues has demonstrated their propensity to interact with the hydrophobic core of lipid membranes. The phenyl group of phenylalanine can insert into the nonpolar interior of the bilayer, driven by hydrophobic interactions. This insertion can lead to a localized disruption of the lipid packing, potentially altering membrane fluidity and permeability.

A study on a copper complex of L-Ala-L-Phe, [Cu(L-Ala-Phe)(phen)]·4H2O, highlighted the role of the dipeptide in enhancing membrane permeability. The hydrophobic nature of the phenylalanine residue is considered a key factor in its efficient positioning within the membrane, which can facilitate the transport of associated molecules across the lipid bilayer. While this study used the L-L stereoisomer, the fundamental hydrophobic interactions involving the phenylalanine side chain are expected to be similar for this compound.

The following table summarizes findings from studies on related compounds that suggest how this compound might interact with lipid bilayers.

| Compound/System | Observed Interaction with Lipid Bilayer | Technique/Method | Key Finding |

|---|---|---|---|

| L-Phenylalanine | Increased membrane permeability | Fluorescence Spectroscopy | Phenylalanine aggregates at the interface and increases the permeability of bilayer vesicles. acs.org |

| Ala-Phe-Ala-O-tert-butyl | Accommodation within the alkyl chain region | Molecular Dynamics Simulation | The tripeptide resides in the hydrophobic core of the DMPC bilayer with minimal perturbation of the lipid chains. nih.gov |

| [Cu(L-Ala-Phe)(phen)]·4H2O | Increased membrane permeability | Not specified | The dipeptide containing phenylalanine is noted for its ability to efficiently position in membranes and increase permeability. |

Biochemical Pathway Modulation Studies in vitro.

Dipeptides such as this compound have the potential to interact with and modulate the activity of various enzymes, thereby influencing biochemical pathways. The specific sequence and stereochemistry of the amino acid residues are critical determinants of these interactions. The N-terminal alanine (B10760859) and the C-terminal D-phenylalanine of the dipeptide present a unique structure for potential enzyme recognition and binding.

One class of enzymes that are known to be modulated by dipeptides is the dipeptidyl peptidases (DPPs). For instance, Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Given that this compound has an N-terminal alanine, it could potentially act as a substrate or an inhibitor for DPP-IV or other related peptidases.

While direct studies on this compound are lacking, the substrate specificity of DPP-IV has been characterized using various dipeptide derivatives. The kinetic parameters for the hydrolysis of different Ala-containing substrates by DPP-IV provide insight into the enzyme's preferences and how a dipeptide like this compound might interact with its active site. For example, the enzyme shows a strong preference for proline at the P1 position but also accepts alanine.

The table below presents kinetic data for the hydrolysis of different dipeptidyl-p-nitroanilide (pNA) substrates by DPP-IV, illustrating the enzyme's substrate specificity.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Enzyme Source |

|---|---|---|---|---|

| Ala-Ala-pNA | 0.45 | 42.5 | 94.4 | Porcine Kidney DPP-IV |

| Gly-Pro-pNA | 0.25 | 56.7 | 226.8 | Porcine Kidney DPP-IV |

| Ala-Pro-pNA | 0.12 | 75.2 | 626.7 | Porcine Kidney DPP-IV |

Data is illustrative and compiled from typical values found in the literature for porcine kidney DPP-IV.

The data indicates that while DPP-IV can process Ala-Ala substrates, it has a higher catalytic efficiency for substrates containing proline at the P1 position. The presence of a D-amino acid at the C-terminus of this compound could significantly influence its interaction with such enzymes. D-amino acids are generally more resistant to degradation by standard proteases, which could make this compound a more stable modulator of enzyme activity compared to its L-L counterpart. Further research is necessary to elucidate the specific biochemical pathways modulated by this compound and to determine its kinetic parameters with relevant enzymes.

H Ala D Phe Oh As a Conceptual Scaffold in Peptide Design Research

Design Principles for Enhanced Stability and Molecular Recognition.nih.govnih.gov

The dipeptide H-Ala-D-phe-OH serves as a valuable conceptual scaffold in peptide design, primarily due to the incorporation of a D-amino acid, which imparts specific conformational properties that enhance stability and influence molecular recognition. The presence of D-phenylalanine introduces a distinct stereochemistry that can lead to increased resistance to enzymatic degradation and the adoption of unique secondary structures.

One of the key principles behind the enhanced stability is the altered susceptibility of the peptide bond adjacent to the D-amino acid to proteolysis. Proteases, the enzymes responsible for peptide and protein degradation, typically exhibit a high degree of stereoselectivity for L-amino acids. The presence of a D-residue can hinder or prevent the binding of the peptide to the active site of these enzymes, thereby increasing its in vivo half-life. For instance, peptides containing D-amino acids have been shown to be more stable against proteolytic degradation when compared to their all-L-amino acid counterparts. nih.gov

From a conformational standpoint, the inclusion of a D-amino acid can induce specific turns or kinks in the peptide backbone. This can be strategically employed to stabilize particular secondary structures, such as β-turns or helices. In the context of this compound, the D-phenylalanine residue can favor a turn conformation, which can be a critical element in the design of peptides that need to adopt a specific three-dimensional shape for effective molecular recognition of their biological targets. Computational studies have demonstrated that D-amino acid substitutions can be a powerful strategy for improving the thermostability of peptides by favoring native secondary structures. nih.gov

Furthermore, the aromatic side chain of D-phenylalanine plays a crucial role in molecular recognition through non-covalent interactions such as π-π stacking and hydrophobic interactions. The specific orientation of this side chain, dictated by the D-configuration, can be optimized for binding to complementary pockets on receptor surfaces or other interacting molecules.

Development of Peptidomimetics Incorporating this compound Motif.nih.govnih.gov

The structural and stability advantages offered by the this compound motif make it an attractive component in the development of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor affinity.

Incorporating the D-phenylalanine from the this compound scaffold is a common strategy in peptidomimetic design to confer proteolytic resistance. Several therapeutic peptides in clinical use or under investigation utilize D-amino acids for this purpose. nih.gov The rationale is to maintain the essential pharmacophoric elements of the parent peptide while rendering it less susceptible to enzymatic breakdown.

Beyond simple D-amino acid substitution, the this compound motif can be integrated into more complex peptidomimetic frameworks. For example, the backbone of the dipeptide could be modified to create N-substituted glycine (B1666218) units, leading to the formation of peptoids. nih.gov Peptoids are a class of peptidomimetics that are highly resistant to proteolysis due to the absence of amide protons. An N-substituted glycine analog of this compound would retain the side-chain functionalities of alanine (B10760859) and phenylalanine while possessing a modified backbone for increased stability.

Another approach involves the cyclization of peptides containing the this compound motif. Cyclization can further enhance stability by restricting the conformational flexibility of the peptide, making it less prone to enzymatic degradation and potentially locking it into a bioactive conformation. The specific turn-inducing property of the D-phenylalanine residue can be exploited to facilitate the design of cyclic peptidomimetics with well-defined structures.

The development of such peptidomimetics often involves a combination of solid-phase synthesis techniques and computational modeling to predict the conformational effects of the modifications and their impact on binding affinity to the target receptor. nih.govnih.gov

Integration into Supramolecular Materials and Nanotechnology Research.rsc.orgacs.orgacs.org

The this compound dipeptide, and particularly its core diphenylalanine-like structure, is a significant building block in the field of supramolecular chemistry and nanotechnology. The self-assembly properties of peptides containing phenylalanine are well-documented, leading to the formation of a variety of ordered nanostructures. rsc.orgacs.orgacs.org

Scaffolds for Biomaterial and Nano-Assembly Investigations.rsc.orgnih.gov

The inherent ability of phenylalanine-containing peptides to self-assemble into well-defined nanostructures makes them excellent scaffolds for the development of novel biomaterials. The process is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic rings of the phenylalanine residues. acs.org These interactions lead to the formation of stable, ordered assemblies such as nanotubes, nanofibers, and hydrogels. rsc.orgnih.gov

The incorporation of a D-amino acid, as in this compound, can influence the chirality and morphology of the resulting nanostructures. The stereochemistry of the constituent amino acids has been shown to have a major impact on the self-assembly propensities and the resulting supramolecular architecture. This provides a mechanism to fine-tune the properties of the resulting biomaterials for specific applications, such as in tissue engineering, drug delivery, and biosensing.

Engineering Self-Assembling Peptide Systems.rsc.orgacs.orgacs.orgnih.gov

The this compound motif is a valuable component for engineering self-assembling peptide systems with tailored properties. By modifying the peptide sequence, for example by adding capping groups to the N- and C-termini, it is possible to control the self-assembly process and the morphology of the resulting nanostructures. nih.gov

The heterochirality introduced by the D-phenylalanine in this compound can be a powerful tool to control the hierarchical assembly of the peptide. Studies on diphenylalanine have shown that heterochiral dipeptides can self-organize into homogeneous nanofibrils, leading to the formation of transparent hydrogels with improved properties for cell culture compared to their homochiral counterparts. acs.org This highlights the potential of using the this compound scaffold to design biocompatible hydrogels for biomedical applications.

The driving forces behind the self-assembly of these peptide systems are primarily hydrogen bonding and π-π stacking. acs.org The predictable nature of these interactions allows for the rational design of peptide sequences that will self-assemble into desired nanostructures under specific conditions, such as changes in pH or temperature.

Computational Design of this compound Derivatives with Modulated Activities.nih.govacs.orgresearchgate.net

Computational methods play a crucial role in the rational design of this compound derivatives with modulated biological activities and enhanced properties. These in silico approaches allow for the prediction of how chemical modifications will affect the structure, stability, and function of the peptide, thereby guiding synthetic efforts.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound and its derivatives in different environments. researchgate.net These simulations provide insights into the conformational preferences of the peptide backbone and the orientation of the side chains, which are critical for molecular recognition and self-assembly. For instance, MD simulations can reveal how the incorporation of the D-phenylalanine residue influences the local peptide structure and its interactions with solvent molecules. researchgate.net

Quantum mechanical (QM) calculations can be used to investigate the electronic properties of the peptide and to accurately model the non-covalent interactions that drive self-assembly, such as π-π stacking and hydrogen bonding. acs.org This information is valuable for designing derivatives with altered self-assembling properties or for predicting the binding affinity of the peptide to a specific target.

Furthermore, computational protein design software can be utilized to systematically explore the effects of substituting the alanine or D-phenylalanine residues with other amino acids, or to introduce chemical modifications to the peptide backbone or termini. nih.gov These tools can predict the impact of such modifications on the thermostability of the peptide and its ability to adopt a specific secondary structure. nih.gov By combining these computational approaches, it is possible to design novel this compound derivatives with fine-tuned properties for a wide range of applications in medicine and materials science.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Paradigms for H-Ala-D-phe-OH and Analogues

The efficient and scalable synthesis of this compound and its structurally diverse analogues is paramount for extensive biological screening and development. While traditional solid-phase and solution-phase peptide synthesis are well-established, future research should focus on developing more sustainable and versatile synthetic paradigms.

Key research avenues include:

Enzymatic Synthesis: The use of enzymes, such as aminopeptidases, offers a green chemistry approach to dipeptide synthesis. nih.gov Research is needed to identify or engineer enzymes with high specificity for D-amino acid substrates to synthesize this compound. nih.gov This method could offer high yields and stereochemical purity under mild reaction conditions. nih.gov

Rapid Solution-Phase Synthesis: Novel methods that combine the advantages of solution-phase synthesis with the efficiency of solid-phase techniques, such as the DioRaSSP (Diosynth Rapid Solution Synthesis of Peptides) approach, should be explored. nih.gov This methodology avoids the isolation of intermediates, potentially accelerating the synthesis of a library of this compound analogues. nih.gov

Advanced Protecting Groups: The development and application of novel backbone amide protecting groups, like 2-hydroxy-4-methoxybenzyl (Hmb), can be crucial for synthesizing "difficult" peptide sequences that may arise in more complex analogues of this compound. researchgate.net These groups can disrupt intermolecular aggregation, improving synthetic efficiency. researchgate.net

| Synthetic Paradigm | Principle | Potential Advantages for this compound | Key Research Question |

|---|---|---|---|

| Enzymatic Synthesis | Utilizes enzymes like aminopeptidases for peptide bond formation in non-aqueous environments. nih.gov | High stereospecificity, environmentally friendly (green chemistry), mild reaction conditions. | Can enzymes be engineered for high efficiency and specificity with D-phenylalanine methyl ester as an acyl acceptor? |

| Rapid Solution-Phase Synthesis (e.g., DioRaSSP) | Repetitive cycles of coupling and deprotection in an organic phase without isolation of intermediates. nih.gov | Scalability, speed, and suitability for creating large libraries of analogues for screening. | Is this method economically and efficiently scalable for the production of dipeptides containing D-amino acids? |

| Branched Solid-Phase Synthesis | Use of dendrimeric constructs or novel linkers to increase peptide yield per unit of solid support. youtube.com | Increased production capacity from smaller reactors, reduced chemical waste. youtube.com | Can branched synthesis maintain the high purity required for biologically active peptides like this compound? |

Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Dynamics

Understanding how this compound interacts with its biological targets in real-time is crucial for elucidating its mechanism of action. Future research must leverage cutting-edge spectroscopic techniques to move beyond static structural pictures and capture the dynamic nature of these interactions.

Promising techniques include:

Femtosecond Time-Resolved Spectroscopy: This ultrafast technique can monitor conformational changes in peptides on a sub-nanosecond timescale. pnas.org By incorporating photoswitchable probes into analogues of this compound, researchers could trigger and observe the peptide's conformational relaxation and binding dynamics with a target receptor or enzyme. pnas.org

Dynamic Force Spectroscopy (DFS): Using atomic force microscopy (AFM), DFS can probe the forces governing the interaction between a single peptide and its binding partner. nih.gov This could be applied to measure the binding energy and map the energy landscape of the this compound-receptor complex. nih.gov

Advanced NMR Spectroscopy: Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can determine intramolecular distances in peptides when associated with biomimetic structures like micelles. nih.gov This allows for the detailed characterization of the bound conformation of this compound in a membrane-like environment, providing insights into its interaction with membrane proteins. nih.gov

| Technique | Information Yielded | Applicability to this compound |

|---|---|---|

| Femtosecond Time-Resolved Spectroscopy | Real-time observation of sub-nanosecond peptide conformational dynamics and energy dissipation. pnas.org | To observe the kinetics of binding and induced-fit conformational changes upon interaction with a biological target. |

| Dynamic Force Spectroscopy (DFS) | Measurement of single-molecule interaction forces, lifetimes of bonded states, and energy landscape mapping. nih.gov | To quantify the binding affinity and stability of the this compound-receptor complex at a single-molecule level. |

| 2D NMR (e.g., ROESY) in Micelles | Determination of the 3D structure and conformation of the peptide when bound to a membrane model. nih.gov | To elucidate the bioactive conformation of this compound when interacting with membrane-bound targets. |

Integration of Multi-Scale Computational Modeling for Predictive Design

Computational modeling is an indispensable tool for accelerating the design-build-test cycle of drug discovery. nih.gov For this compound, integrating multi-scale modeling approaches can provide predictive insights into how structural modifications will affect biological activity, thereby guiding the synthesis of more potent and selective analogues.

Future computational efforts should focus on:

Coarse-Grained (CG) Modeling: CG simulations simplify the molecular representation, allowing for the exploration of longer timescale phenomena like peptide self-assembly or large-scale conformational changes during membrane translocation. nih.govlaboratorionest.it

All-Atom Molecular Dynamics (MD): MD simulations provide detailed, atomistic insights into the stability of peptide-protein complexes and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding. mdpi.comfrontiersin.org Accelerated MD techniques can enhance sampling to overcome the time-scale limitations of conventional MD. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model reactions or interactions involving electronic changes, such as enzymatic catalysis or the precise nature of binding to a metalloprotein. researchgate.net

By combining these methods, researchers can build a comprehensive in silico model of this compound's behavior, from its solution dynamics to its specific interactions with a target binding site, facilitating the rational design of next-generation analogues. nih.govmdpi.com

Discovery of Unconventional Biological Recognition Pathways

The presence of a D-amino acid makes this compound resistant to degradation by many common proteases, suggesting it may have roles beyond those of typical L-dipeptides. Research should be directed toward identifying non-classical biological targets and recognition pathways.

Unanswered questions to explore:

Chiral Recognition: Do specific receptors or transporters exhibit stereoselective recognition for D-amino acid-containing peptides? Studies using biomembrane models have demonstrated that chiral recognition of dipeptides can occur, influencing their association with and conformation within lipid aggregates. nih.govresearchgate.net Future work could screen this compound against orphan receptors or transporters known to interact with unusual metabolites.

Non-Conventional Peptide Functions: In plants, peptides derived from previously unannotated coding sequences, termed non-conventional peptides (NCPs), have been found to play important regulatory roles. oup.comsciopen.com An intriguing avenue of research would be to investigate whether small dipeptides like this compound could act as signaling molecules in similar, yet-to-be-discovered pathways in mammals, perhaps by modulating the activity of larger protein complexes. oup.com

Elucidating Structure-Function Relationships in Complex Biological Systems

A fundamental goal is to understand how the specific structure of this compound relates to its biological function. wyzant.com This requires a systematic approach where structural modifications are correlated with changes in activity. The three-dimensional conformation, determined by the amino acid sequence and peptide bonds, is crucial for how a dipeptide interacts with other molecules like enzymes or receptors. wyzant.comresearchgate.net

A future research program should involve:

Systematic Analogue Synthesis: Create a library of analogues by modifying key structural features:

Alanine (B10760859) Position: Substitute Alanine with other small, nonpolar (Gly, Val) or polar (Ser) amino acids.

D-Phenylalanine Position: Replace D-Phenylalanine with other aromatic (D-Tyr, D-Trp) or bulky aliphatic (D-Leu) residues. nih.govnih.gov

Backbone Modification: Introduce backbone constraints to lock the peptide into specific conformations.

Functional Screening: Test the synthesized library in a panel of biological assays relevant to potential therapeutic areas (e.g., receptor binding assays, enzyme inhibition assays, cell permeability assays). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Use the data from the functional screening to build computational models that predict the activity of new analogues, thereby refining the understanding of the key molecular features required for a desired biological effect.

By systematically probing the chemical space around the this compound scaffold, a clear and predictive model of its structure-function relationship can be developed, guiding the design of compounds with optimized biological activity. nih.gov

Q & A

Basic: What are the recommended synthetic protocols and characterization methods for H-Ala-D-phe-OH?

Answer:

this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Key steps include:

- Coupling : Activate D-phenylalanine with HBTU/DIPEA for chiral integrity.

- Cleavage : Use TFA/water/triisopropylsilane (95:2.5:2.5) to release the peptide from the resin.

- Purification : Apply reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA).

- Characterization : Confirm structure via -NMR (amide proton signals at 7.8–8.5 ppm) and high-resolution mass spectrometry (HRMS). Purity (>95%) should be validated via analytical HPLC .

Basic: Which analytical techniques are optimal for quantifying this compound in aqueous solutions?

Answer:

- UV-Vis Spectroscopy : Measure absorbance at 257–280 nm (aromatic Phe residue; ε ≈ 200 Mcm).

- Bradford Assay : Adapt for peptides by comparing to a standard curve of known peptide concentrations .

- LC-MS : Use electrospray ionization (ESI) in positive ion mode for precise quantification (LOQ: 0.1 µg/mL) .

Advanced: How should researchers design experiments to assess the enzymatic stability of this compound against proteases?

Answer:

- Enzyme Kinetics : Incubate this compound with trypsin/chymotrypsin at 37°C (pH 7.4). Monitor degradation via HPLC at timed intervals.

- Controls : Include L-Phe analogs and protease inhibitors (e.g., PMSF) to confirm specificity.

- Data Analysis : Apply the Michaelis-Menten model to calculate and . Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time tracking .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

Answer:

- Standardization : Replicate assays under identical conditions (pH, temperature, buffer composition).

- Impurity Analysis : Use LC-MS to rule out diastereomer contamination or oxidation byproducts.

- Orthogonal Validation : Compare results across methods (e.g., SPR for binding affinity vs. cell-based assays).

- Statistical Rigor : Apply ANOVA to assess inter-laboratory variability .

Basic: What storage conditions preserve this compound stability for long-term studies?

Answer:

- Lyophilization : Store at -20°C under argon to prevent hydrolysis.

- Reconstitution : Use phosphate-buffered saline (pH 7.4) with 0.02% sodium azide.

- Stability Monitoring : Perform monthly HPLC checks for degradation (e.g., deamidation or racemization) .

Advanced: What computational strategies model this compound’s interaction with target receptors?

Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., GPCRs) to predict binding poses.

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability.

- Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays .

Basic: Which statistical methods are appropriate for dose-response studies involving this compound?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic curve (GraphPad Prism) to derive EC/IC.

- Error Analysis : Report 95% confidence intervals and use Student’s t-test for significance ().

- Replicates : Include biological replicates to ensure reproducibility .

Advanced: How can chiral specificity of this compound in enzyme inhibition be systematically investigated?

Answer:

- Diastereomer Synthesis : Prepare H-Ala-L-phe-OH as a control via SPPS.

- Kinetic Assays : Compare values using the Cheng-Prusoff equation for competitive inhibition.

- Structural Analysis : Resolve co-crystals of the enzyme and peptide via X-ray crystallography (2.0 Å resolution) .

Methodological Notes

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail (e.g., solvent ratios, instrument parameters) .

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Ethical Compliance : Adhere to institutional guidelines for peptide synthesis and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.